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molecular formula C13H15NO2 B8739417 Ethyl 3-(2-cyanopropan-2-yl)benzoate CAS No. 1012342-24-3

Ethyl 3-(2-cyanopropan-2-yl)benzoate

Cat. No. B8739417
M. Wt: 217.26 g/mol
InChI Key: ZXGFTYIAZHFBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067599B2

Procedure details

3-(1-Cyano-ethyl)-benzoic acid ethyl ester were dissolved in 4 ml dry DMF. Under nitrogen atmosphere, 138 mg of 60% sodium hydride and 423 mg methyl iodide were added at RT. The mixture was stirred for 16 hrs, then quenched by addition of 1 ml methanol and evaporated. The residue was purified by chromatography on silica in ethyl acetate/heptane mixtures.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step Two
Quantity
423 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([C:13]#[N:14])[CH3:12])[CH:6]=1)[CH3:2].[H-].[Na+].[CH3:18]I>CN(C=O)C>[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([C:13]#[N:14])([CH3:18])[CH3:12])[CH:6]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)C(C)C#N)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
138 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
423 mg
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of 1 ml methanol
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica in ethyl acetate/heptane mixtures

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)OC(C1=CC(=CC=C1)C(C)(C)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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